
N-(2-Chloroethyl)-N-methylhexadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-N-methylhexadecanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a chloroethyl group and a methyl group attached to a hexadecanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-methylhexadecanamide typically involves the reaction of hexadecanoic acid with N-methyl-2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The industrial production also incorporates purification steps to remove any impurities and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloroethyl)-N-methylhexadecanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted amides, while oxidation and reduction reactions can yield different oxidized or reduced derivatives.
Applications De Recherche Scientifique
N-(2-Chloroethyl)-N-methylhexadecanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-Chloroethyl)-N-methylhexadecanamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, including the inhibition of enzyme activity or the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Chloroethyl)-N-nitrosoureas: These compounds share the chloroethyl group and are known for their use in cancer treatment.
N-(2-Chloroethyl)-N-methylacetamide: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.
Uniqueness
N-(2-Chloroethyl)-N-methylhexadecanamide is unique due to its long hexadecanamide backbone, which imparts specific physical and chemical properties. This makes it suitable for applications where longer carbon chains are advantageous, such as in the production of certain materials and specialty chemicals.
Propriétés
Numéro CAS |
92461-31-9 |
|---|---|
Formule moléculaire |
C19H38ClNO |
Poids moléculaire |
332.0 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-N-methylhexadecanamide |
InChI |
InChI=1S/C19H38ClNO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)21(2)18-17-20/h3-18H2,1-2H3 |
Clé InChI |
BSYDCIBYBYQQHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)N(C)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


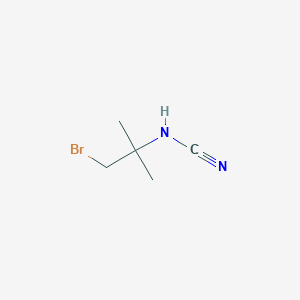
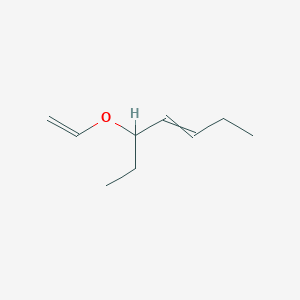
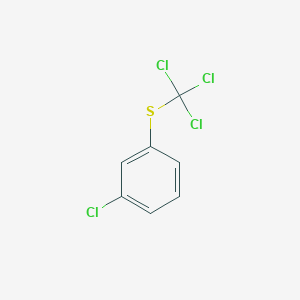
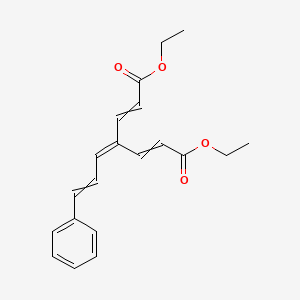
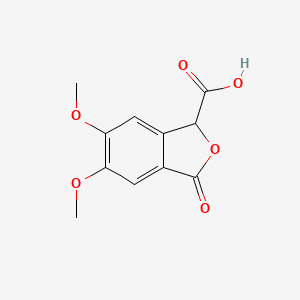

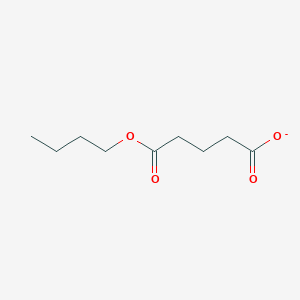
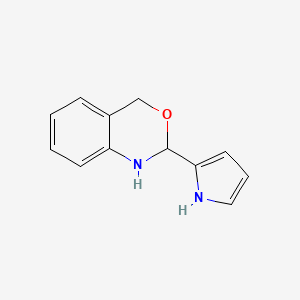
![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)
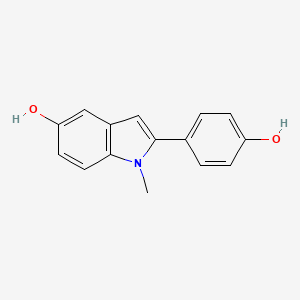
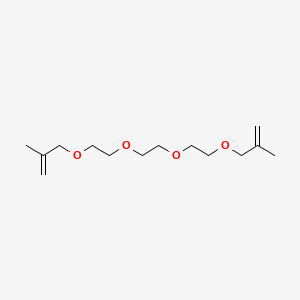
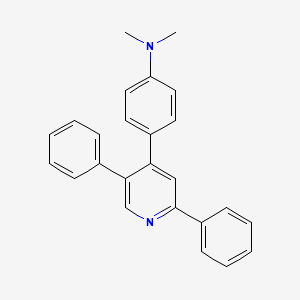

![6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol](/img/structure/B14363789.png)
